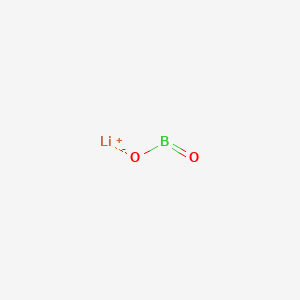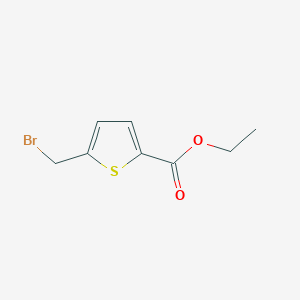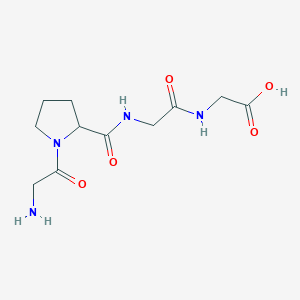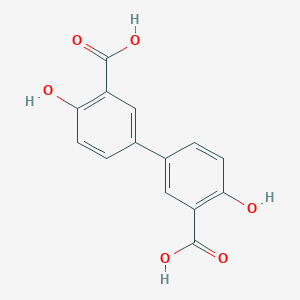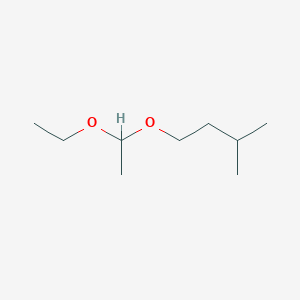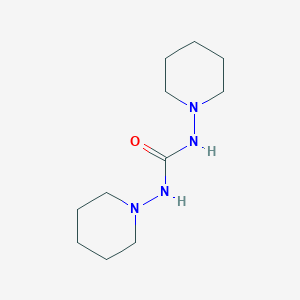
1,3-Dipiperidinourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dipiperidinourea, also known as DPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that can be used to synthesize a variety of biologically active compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dipiperidinourea is not fully understood. However, it is believed that 1,3-Dipiperidinourea exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
1,3-Dipiperidinourea has been found to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 1,3-Dipiperidinourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,3-Dipiperidinourea has been shown to have antiviral activity against a variety of viruses, including HIV and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Dipiperidinourea in lab experiments is its versatility. 1,3-Dipiperidinourea can be used to synthesize a variety of biologically active compounds, making it a valuable building block for drug development. Additionally, 1,3-Dipiperidinourea has been found to exhibit a wide range of biological activities, making it a potentially useful tool for studying various cellular processes.
However, there are also some limitations to using 1,3-Dipiperidinourea in lab experiments. For example, the synthesis of 1,3-Dipiperidinourea can be challenging, and the yield of the reaction can be low. Additionally, the mechanism of action of 1,3-Dipiperidinourea is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1,3-Dipiperidinourea. One area of interest is the development of new drugs based on 1,3-Dipiperidinourea. Researchers could explore the use of 1,3-Dipiperidinourea as a building block for the synthesis of compounds with specific biological activities, such as anticancer agents or antiviral agents.
Another area of interest is the study of the mechanism of action of 1,3-Dipiperidinourea. Researchers could investigate the targets of 1,3-Dipiperidinourea in the body and the cellular processes that are modulated by 1,3-Dipiperidinourea. This could lead to a better understanding of the biological effects of 1,3-Dipiperidinourea and the development of more effective drugs based on this molecule.
Conclusion:
In conclusion, 1,3-Dipiperidinourea is a versatile molecule with a wide range of potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of 1,3-Dipiperidinourea could lead to the development of new drugs and a better understanding of the biological processes involved in disease.
Synthesemethoden
The synthesis of 1,3-Dipiperidinourea can be achieved through a variety of methods. One of the most common methods is the reaction between piperidine and urea in the presence of a catalyst. The yield of this reaction can be improved by adjusting the reaction conditions, such as temperature, pressure, and the concentration of reactants.
Wissenschaftliche Forschungsanwendungen
1,3-Dipiperidinourea has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. 1,3-Dipiperidinourea has also been used as a building block for the synthesis of a variety of biologically active compounds, such as antihypertensive agents, antifungal agents, and anticoagulants.
Eigenschaften
CAS-Nummer |
14631-68-6 |
|---|---|
Produktname |
1,3-Dipiperidinourea |
Molekularformel |
C11H22N4O |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1,3-di(piperidin-1-yl)urea |
InChI |
InChI=1S/C11H22N4O/c16-11(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H2,(H2,12,13,16) |
InChI-Schlüssel |
MTQTYGHVBJMNPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
Kanonische SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
Andere CAS-Nummern |
14631-68-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



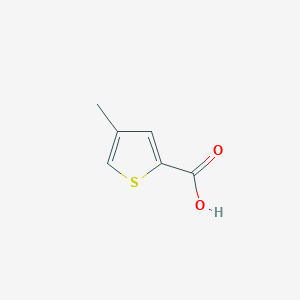
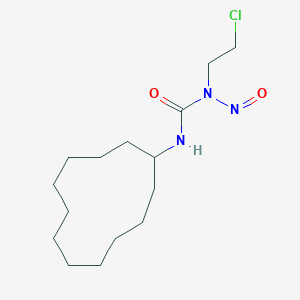

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)

